N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are diverse and depend on the substituents on the thiazole ring. For instance, the treatment of intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride led to the formation of final derivatives .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Target of Action
The compound, also known as N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide, is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, thiazole derivatives with antibacterial activity may interfere with bacterial cell wall synthesis or protein synthesis . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, thiazole derivatives with antitumor activity may induce cell death in cancer cells . .
Safety and Hazards
The safety and hazards of thiazole derivatives depend on their specific structure. For instance, 4,7-Dichlorobenzo[d]thiazol-2-amine has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .
Future Directions
Thiazoles are an important class of compounds with diverse biological activities. In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . Future research may focus on the design and development of different thiazole derivatives with improved biological activities and lesser side effects .
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c1-2-19-6-5-9(18-19)12(20)17-13-16-10-7(14)3-4-8(15)11(10)21-13/h3-6H,2H2,1H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMDIBOFRXJULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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